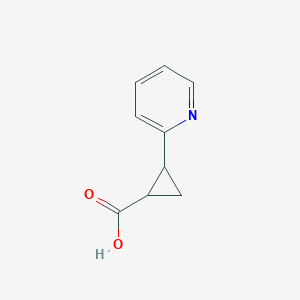2-(Pyridin-2-yl)cyclopropanecarboxylic acid
CAS No.: 90563-75-0
Cat. No.: VC2284303
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90563-75-0 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 2-pyridin-2-ylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12) |
| Standard InChI Key | ZFZMEVZZAIRAHE-UHFFFAOYSA-N |
| SMILES | C1C(C1C(=O)O)C2=CC=CC=N2 |
| Canonical SMILES | C1C(C1C(=O)O)C2=CC=CC=N2 |
Introduction
2-(Pyridin-2-yl)cyclopropanecarboxylic acid is an organic compound that combines a cyclopropane ring with a pyridine ring and a carboxylic acid functional group. Its molecular formula is C9H9NO2, and it is notable for its unique structural features that may influence its chemical behavior and biological activity . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Biological Activity and Applications
Research indicates that 2-(Pyridin-2-yl)cyclopropanecarboxylic acid exhibits significant biological activity, particularly in the context of anti-fibrotic properties. It has shown better activity than established drugs like Pirfenidone in certain studies. Additionally, it has been investigated as a scaffold for developing inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism, suggesting potential therapeutic implications in metabolic disorders.
Synthesis and Chemical Behavior
The synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid typically involves the preparation of libraries of novel heterocyclic compounds with potential biological activities. The compound's unique structure may facilitate interactions with biological targets, including enzymes and receptors, which could lead to therapeutic applications.
Safety and Hazards
2-(Pyridin-2-yl)cyclopropanecarboxylic acid is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation. It is categorized under the Globally Harmonized System (GHS) as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 .
Comparison with Similar Compounds
Similar compounds to 2-(Pyridin-2-yl)cyclopropanecarboxylic acid include:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Fluorophenyl)cyclopropanecarboxylic acid | Contains a fluorine atom | Alters electronic properties |
| 1-Phenyl-1-cyclopropanecarboxylic acid | Features a phenyl ring instead of a pyridine ring | Different chemical behavior and applications |
| 2-(Pyridin-2-yl)cyclopropanecarboxylic acid | Combines a cyclopropane and pyridine ring | Unique reactivity and biological activity |
These comparisons highlight how variations in substituents can significantly affect the chemical behavior and potential applications of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume